molecular formula C16H15N3O B6443014 6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one CAS No. 2640935-86-8

6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one

Cat. No. B6443014
CAS RN: 2640935-86-8
M. Wt: 265.31 g/mol
InChI Key: CROYHFQOKYPNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its CAS Number 1411643-59-8, is a boronic acid derivative with a molecular weight of 178.99 . .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10BN3O2/c12-8(13)6-4-9-7(10-5-6)11-2-1-3-11/h4-5,12-13H,1-3H2 . This indicates that it has a complex structure involving a boronic acid group attached to a pyrimidine ring, which is further connected to an azetidine ring .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a molar refractivity of 51.69 and a topological polar surface area (TPSA) of 69.48 Ų . It is highly soluble, with a solubility of 19.4 mg/ml .

Scientific Research Applications

Synthesis of 3-Pyrrole-substituted 2-Azetidinones

This compound can be used in the synthesis of 3-pyrrole-substituted 2-azetidinones . The procedure is effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring . This synthesis method is green and practical, and it uses catalytic amounts of molecular iodine under microwave irradiation .

Development of β-lactam Antibiotics

The 2-azetidinone ring system, which is a part of this compound, is the basic structural feature of a number of broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams, and tazobactams . These antibiotics have been widely used as therapeutic agents to treat bacterial infections and several other diseases .

Synthesis of Baricitinib

Baricitinib, an oral and selective reversible inhibitor of the JAK1 and JAK2, displays potent anti-inflammatory activity . It has a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety at the N-2 position of the pyrazol skeleton . This compound can be used in the synthesis of key quaternary heterocyclic intermediates of baricitinib .

Treatment of Rheumatoid Arthritis

Baricitinib, synthesized using this compound, has been approved by the European Union and Japan for the treatment of moderate to severe rheumatoid arthritis . It inhibits the intracellular signaling of many inflammatory cytokines such as IL-6 and IL-23 .

Synthesis of Spiro-heterocycles

Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity . This compound can be used in the synthesis of spiro-heterocycles .

Industrial Production

This compound can be used in the industrial production of important quaternary heterocyclic intermediates . A green and cost-effective synthesis method has been established for further scale-up production .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H332-H335. Precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-15-5-4-11-2-3-12(8-14(11)15)13-9-17-16(18-10-13)19-6-1-7-19/h2-3,8-10H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROYHFQOKYPNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=N2)C3=CC4=C(CCC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one

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